molecular formula C14H19N3O2 B5875123 N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide

N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide

Cat. No. B5875123
M. Wt: 261.32 g/mol
InChI Key: GGQSTZLMBORHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide, also known as CPI-455, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications.

Mechanism of Action

N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide works by binding to the catalytic domain of PARP1, which is responsible for the enzyme's activity. By inhibiting PARP1, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide prevents the repair of DNA damage, leading to cell death in cancer cells. In addition, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide can also inhibit the activity of enzymes such as MMP-9 (matrix metalloproteinase 9) and HDAC1 (histone deacetylase 1), which are involved in inflammation and neurodegeneration, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide depend on the specific disease or condition being studied. In cancer research, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been shown to induce apoptosis (cell death) in cancer cells, while sparing normal cells. In inflammation research, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide can reduce the production of pro-inflammatory cytokines, leading to decreased inflammation. In neurodegenerative disease research, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been shown to protect neuronal cells from damage and death.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide for lab experiments is its specificity for PARP1, which allows researchers to target this enzyme without affecting other cellular processes. Additionally, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been shown to have low toxicity in animal studies, making it a potentially safe and effective therapeutic agent. However, one limitation of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide. One area of research is the development of more effective synthesis methods to improve the yield and purity of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide. Another direction is the investigation of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide for various diseases and conditions. Finally, the potential long-term effects of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide on normal cellular processes should be investigated to ensure its safety for clinical use.

Synthesis Methods

The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide involves a multi-step process that includes the reaction of 2-pyridinecarboximidamide with 3-cyclopentylpropanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting intermediate is then treated with hydroxylamine-O-sulfonic acid to yield the final product. The purity of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide can be further improved through recrystallization.

Scientific Research Applications

N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been shown to inhibit the growth of cancer cells by targeting the enzyme PARP1 (poly(ADP-ribose) polymerase 1), which is involved in DNA repair. N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has also been investigated for its anti-inflammatory properties, with studies showing that it can reduce the production of pro-inflammatory cytokines in immune cells. Additionally, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been explored as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it can inhibit the activity of enzymes that contribute to neuronal cell death.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-cyclopentylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c15-14(12-7-3-4-10-16-12)17-19-13(18)9-8-11-5-1-2-6-11/h3-4,7,10-11H,1-2,5-6,8-9H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQSTZLMBORHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CCC(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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